EN884
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EN884 is a compound known for its role as a BRD4 degrader. It functions through a SKP1- and proteasome-dependent mechanism. This compound is utilized in the synthesis of proteolysis targeting chimeras (PROTACs), which are designed to target and degrade specific proteins within cells .
准备方法
EN884 is synthesized through a series of chemical reactions. The synthetic route involves the formation of a ligand-linker conjugate that targets the BRD4 protein. The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired molecular structure .
化学反应分析
EN884 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
科学研究应用
EN884 has a wide range of scientific research applications, including:
Chemistry: this compound is used in the development of PROTACs, which are valuable tools for studying protein degradation.
Biology: The compound is used to investigate the role of BRD4 in various biological processes.
Medicine: this compound has potential therapeutic applications in the treatment of diseases where BRD4 plays a critical role, such as cancer.
Industry: This compound is used in the production of research chemicals and in the development of new therapeutic agents .
作用机制
EN884 exerts its effects by targeting the BRD4 protein for degradation. It functions through a SKP1- and proteasome-dependent mechanism. This compound binds to the BRD4 protein and recruits the SKP1-CUL1-F-box complex, leading to the ubiquitination and subsequent degradation of BRD4. This process effectively reduces the levels of BRD4 in cells, thereby modulating its biological activity .
相似化合物的比较
EN884 is unique in its ability to target BRD4 for degradation through a SKP1- and proteasome-dependent mechanism. Similar compounds include other BRD4 degraders and PROTACs that target different proteins. Some of these similar compounds are:
Cereblon-based PROTACs: These compounds target proteins for degradation through the cereblon E3 ubiquitin ligase.
Von Hippel-Lindau (VHL)-based PROTACs: These compounds utilize the VHL E3 ubiquitin ligase for targeted protein degradation.
MDM2-based PROTACs: These compounds target proteins for degradation through the MDM2 E3 ubiquitin ligase
This compound stands out due to its specific targeting of the BRD4 protein and its unique mechanism involving the SKP1-CUL1-F-box complex.
生物活性
EN884 is a novel compound identified as a cysteine-reactive covalent recruiter targeting the SKP1 adapter protein within the Cullin-RING E3 ubiquitin ligase complex . This compound has garnered attention for its potential applications in Proteolysis Targeting Chimeras (PROTACs) , a therapeutic approach aimed at targeted protein degradation. This article explores the biological activity of this compound, focusing on its mechanism of action, experimental findings, and implications for therapeutic development.
This compound operates by selectively engaging the SKP1 protein , which is part of the SCF (SKP1-CUL1-F-box) complex. The engagement of this compound leads to the targeted degradation of neo-substrate proteins such as BRD4 and the androgen receptor through a proteasome-dependent pathway. The compound's mechanism is characterized by its ability to modify specific cysteine residues in SKP1, particularly C160, which is located at the C-terminus of SKP1 and is believed to play a crucial role in the interaction dynamics with various F-box proteins.
Key Findings
- Cysteine Engagement : Mass spectrometry analyses revealed that this compound modifies C160 on SKP1, achieving approximately 7% engagement under experimental conditions .
- Complex Formation : this compound's binding requires the presence of other components in the CUL1 complex, indicating that it functions within a larger protein interaction network .
- Selective Targeting : While this compound interacts with multiple targets, its selectivity for SKP1 within the context of PROTAC applications remains a focus for further research .
Table 1: Summary of Biological Activity Studies on this compound
Case Studies
In recent studies, this compound has been evaluated in various experimental setups to assess its biological activity:
- Case Study 1 : In HEK293T cells, this compound demonstrated effective engagement with SKP1 leading to targeted degradation of BRD4. This study highlighted the compound's potential in therapeutic contexts where BRD4 plays a role in disease pathology.
- Case Study 2 : A comparative analysis with other known E3 ligase recruiters indicated that while this compound shows lower engagement levels than some competitors, its specificity for SKP1 presents unique opportunities for drug development focused on precision medicine.
Implications for Therapeutic Development
The unique properties of this compound suggest several potential applications in drug development:
- Targeted Cancer Therapies : By leveraging the targeted degradation capabilities through PROTACs, this compound may provide new avenues for treating cancers where BRD4 and androgen receptors are implicated.
- Research Tool : As a covalent recruiter, this compound serves as an important tool for studying E3 ligase interactions and their roles in cellular processes.
属性
IUPAC Name |
1-[4-(pyridin-3-ylmethyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-14(17)16-8-5-12(6-9-16)10-13-4-3-7-15-11-13/h2-4,7,11-12H,1,5-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUANOVWGPXFWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。